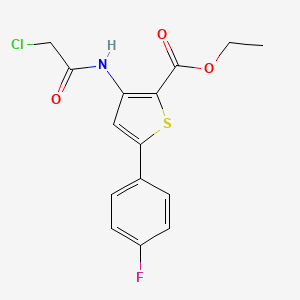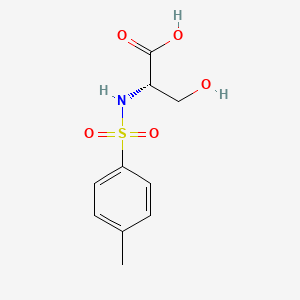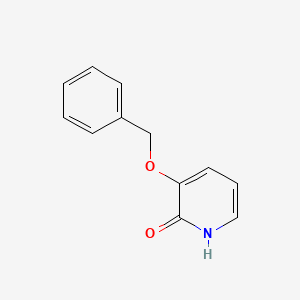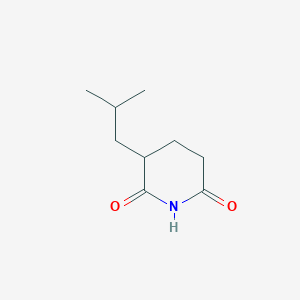![molecular formula C24H25N3O3S3 B2571915 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 886958-76-5](/img/structure/B2571915.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2-yl group and a diethylsulfamoyl group. Benzamides are a class of compounds that have been studied for various biological activities, and benzo[d]thiazoles are heterocyclic compounds that are also known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and thiazole), an amide functional group, and a sulfamoyl group. These groups could potentially participate in various types of intermolecular interactions, including pi-stacking, hydrogen bonding, and dipole-dipole interactions .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various types of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The thiazole ring could potentially participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis and Activity of Benzamide Derivatives
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, due to its complex structure, contributes to various fields of scientific research, particularly in the synthesis and activity evaluation of benzamide derivatives. Research in this area focuses on exploring the chemical properties, synthesis methods, and potential biological activities of benzamide derivatives, which are of interest due to their diverse therapeutic potentials.
One study reports on the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, emphasizing the relevance of benzamide derivatives in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). This research highlights the anti-inflammatory activity of certain derivatives across a range of concentrations, suggesting a potential pathway for the development of new therapeutic agents (Lynch et al., 2006).
Crystal Structure Analysis
Another dimension of research involves crystal structure analysis to understand the molecular arrangement and interactions that dictate the physical and chemical properties of benzamide derivatives. For example, a study on the crystal structure of a thiophen-2-yl and oxadiazol-2-yl substituted benzamide compound sheds light on the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Anticancer Activity Evaluation
The compound's structural framework is also significant in anticancer research, where derivatives of benzothiazolyl substituted pyrazol-5-ones have been designed, synthesized, and evaluated against various cancer cell lines. These compounds, due to their structural attributes, have shown moderate to excellent anticancer activity, underscoring the importance of structural modifications in enhancing therapeutic efficacy (Ravinaik et al., 2021).
Antimicrobial Evaluation
Furthermore, benzamide derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential as antibacterial and antifungal agents. Such studies contribute to the ongoing search for new antimicrobial compounds in response to the global challenge of antimicrobial resistance (Chawla, 2016).
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of benzamides and benzo[d]thiazoles, it could be of interest for applications in medicinal chemistry .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S3/c1-5-27(6-2)33(29,30)18-13-11-17(12-14-18)22(28)26-24-21(15(3)16(4)31-24)23-25-19-9-7-8-10-20(19)32-23/h7-14H,5-6H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDELHCZVSVMUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)
![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)






![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide](/img/structure/B2571851.png)


![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2571855.png)